4-(Thiophen-2-yl)pyrimidine
Overview
Description
4-(Thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)pyrimidine typically involves the cyclization of thiophene derivatives with pyrimidine precursors. One common method includes the reaction of 2-thiophenecarboxaldehyde with guanidine in the presence of a base, leading to the formation of the desired pyrimidine ring . Another approach involves the use of 2-thiophenecarboxylic acid and its derivatives, which undergo cyclization with formamide or other nitrogen-containing reagents .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of 2-thiophenecarboxaldehyde and guanidine under microwave irradiation, resulting in high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Thiophen-2-yl)pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted pyrimidines.
Scientific Research Applications
4-(Thiophen-2-yl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication and protein synthesis.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4-(Thiophen-2-yl)pyrimidine can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine: This compound also features a fused thiophene and pyrimidine ring but differs in the position of the sulfur atom.
Thieno[3,4-b]pyridine: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
Uniqueness: this compound is unique due to its specific biological activities and its versatility in chemical reactions, making it a valuable compound in various research and industrial applications.
Biological Activity
4-(Thiophen-2-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the latest findings regarding its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of novel derivatives were designed and tested against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). Some compounds exhibited remarkable potency, with IC50 values indicating strong antiproliferative effects.
Key Findings:
- Compound Efficacy : Certain derivatives demonstrated superior anticancer activity compared to established drugs like erlotinib and sorafenib. For example, compounds 10b and 18a showed promising results against both HepG-2 and MCF-7 cell lines, with IC50 values significantly lower than those of control agents .
- Mechanism of Action : The mechanism involves dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), crucial pathways in tumor growth and angiogenesis. The pharmacophoric requirements for effective binding include a hydrophobic head, hydrogen bond donors, and a flat heteroaromatic ring .
Antimicrobial Activity
In addition to anticancer properties, this compound derivatives have shown notable antimicrobial activity against a range of pathogens.
Summary of Antimicrobial Studies:
- Broad-Spectrum Efficacy : Compounds were evaluated for their antibacterial and antifungal activities. Most exhibited moderate to strong effects against Gram-positive and Gram-negative bacteria as well as fungi .
- Structure-Activity Relationship : The presence of specific substituents on the pyrimidine ring was correlated with increased antimicrobial potency. For instance, derivatives with electron-rich groups showed enhanced activity due to better interaction with microbial cell membranes .
Synthesis Methods
The synthesis of this compound derivatives typically involves multi-step processes incorporating various reagents to achieve desired substitutions. Recent methodologies emphasize green chemistry principles to enhance yield and reduce environmental impact.
Example Synthesis Pathway:
- Starting Materials : Utilize thiophene and pyrimidine precursors.
- Reagents : Employ coupling agents such as palladium catalysts for cross-coupling reactions.
- Purification : Use chromatographic techniques to isolate pure compounds for biological testing .
Case Studies
Several case studies illustrate the application of this compound derivatives in clinical settings:
- Study on Anticancer Potency : A study involving a novel derivative demonstrated significant tumor suppression in animal models when administered at specific dosages, highlighting its potential for therapeutic use in oncology .
- Antimicrobial Efficacy Evaluation : Another investigation assessed the effectiveness of selected compounds against resistant strains of bacteria, showing promising results that could lead to new treatments for infections caused by multidrug-resistant organisms .
Properties
IUPAC Name |
4-thiophen-2-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-2-8(11-5-1)7-3-4-9-6-10-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFAPQRLXWNZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356020 | |
Record name | 4-(2-thienyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19084-26-5 | |
Record name | 4-(2-thienyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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